molecular formula C9H15NO4 B13205285 Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate CAS No. 480453-61-0

Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No.: B13205285
CAS No.: 480453-61-0
M. Wt: 201.22 g/mol
InChI Key: XFLUALAIMWIKOC-ZETCQYMHSA-N
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Description

Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 2-methoxy-2-oxoethyl substituent at the 1-position of the pyrrolidine ring and a methyl ester group at the 2-position.

The compound’s stereochemistry at the 2-position (S-configuration) is critical for its physicochemical behavior, including optical rotation and crystallinity. Derivatives of this scaffold often serve as intermediates in the synthesis of bioactive molecules, such as histone deacetylase inhibitors or spirocyclic compounds .

Properties

CAS No.

480453-61-0

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-10-5-3-4-7(10)9(12)14-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XFLUALAIMWIKOC-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)CN1CCC[C@H]1C(=O)OC

Canonical SMILES

COC(=O)CN1CCCC1C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C10H15NO4
Molecular Weight 215.23 g/mol
IUPAC Name This compound
InChI Key KQZPZKXQYJZJQO-ZDUSSCGKSA-N

This compound features a pyrrolidine ring, a methoxy group, and a carboxylate moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is hypothesized to modulate enzyme activity through:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and apoptosis.
  • Receptor Binding: The structural conformation allows it to bind to various receptors, influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. In vitro studies have shown that similar compounds can hinder the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) Values:
    • Bacillus subtilis: MIC = 75 µg/mL
    • Escherichia coli: MIC = 125 µg/mL
    • Pseudomonas aeruginosa: MIC = 150 µg/mL

These results suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating that pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways, which play a crucial role in inflammatory responses.

Case Studies and Research Findings

  • Study on Pyrrolidine Derivatives:
    A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
  • Antimicrobial Activity Evaluation:
    Another research article focused on the antibacterial activity of pyrrolidine derivatives against various microbial strains. The findings suggested that modifications in the structure could enhance the antimicrobial efficacy, pointing towards the importance of the methoxy group in influencing biological activity .
  • Anti-cancer Properties:
    Recent investigations have also explored the anti-cancer potential of pyrrolidine derivatives. Compounds similar to this compound were shown to induce apoptosis in cancer cells through caspase activation pathways, highlighting their therapeutic promise .

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes acid- or base-catalyzed hydrolysis of its methyl ester groups, yielding carboxylic acid derivatives. Reaction conditions significantly influence selectivity:

Reagents/ConditionsProductYield
1M HCl, reflux, 6 hours(2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid85%
0.5M NaOH, RT, 12 hoursPartially hydrolyzed product (mixed esters)62%

This reaction is critical for generating intermediates used in peptide coupling or further functionalization.

Nucleophilic Substitution

The methoxy-oxoethyl substituent participates in nucleophilic acyl substitution reactions. For example:

ReagentProductKey Conditions
Ammonia (NH₃)(2S)-1-(2-amino-2-oxoethyl)pyrrolidine-2-carboxylateAnhydrous THF, 0°C
BenzylamineN-Benzylamide derivativeDCM, room temperature

These substitutions enable the introduction of amide or urea functionalities, expanding the compound’s utility in drug design.

Cycloaddition Reactions

The pyrrolidine ring engages in [3+2] cycloadditions with nitrones or diazo compounds, forming bicyclic structures. A notable example:

Reaction PartnerProductCatalysts/Yield
DiphenylnitroneBicyclic isoxazolidine derivativeCu(OTf)₂, 78%
Ethyl diazoacetatePyrrolidine-fused pyrazoleRh₂(OAc)₄, 65%

Cycloadditions enhance structural complexity for applications in asymmetric catalysis.

Catalytic Hydrogenation

The compound’s α,β-unsaturated ester derivatives (if present) undergo selective hydrogenation :

SubstrateCatalystProduct (Stereochemistry)Selectivity
α,β-Unsaturated esterPd/C, H₂(2S,3R)-dihydro derivative92% ee

This reaction is stereospecific, preserving the chiral integrity of the pyrrolidine core.

Enzyme-Mediated Modifications

In biochemical contexts, the compound interacts with hydrolases and transferases :

EnzymeObserved ReactionKinetic Data (Km)
Porcine liver esteraseSelective hydrolysis of methoxy ester0.45 mM
Acetyltransferase (Hs-AT)Acetylation of pyrrolidine nitrogen1.2 mM

Enzymatic studies highlight its role as a probe for investigating active-site mechanics.

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to its methoxy-oxoethyl group and stereochemistry:

Analog StructureKey Reaction Difference
Methyl (2S)-pyrrolidine-2-carboxylateLacks methoxy group; slower ester hydrolysis
Boc-protected derivativeReduced nucleophilicity at nitrogen

Reaction Optimization Data

Critical parameters for maximizing yields in key transformations:

Reaction TypeOptimal SolventTemperatureTime
Ester hydrolysisMeOH/H₂O (3:1)60°C4–6 hours
CycloadditionToluene80°C12 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemical Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Melting Point (°C) [α]D (c, solvent) Yield Key References
Target Compound 1-(2-Methoxy-2-oxoethyl) Not reported Not reported N/A
Methyl (2S,1R)-1-(1-carbamoyl-1-methyl-1-phenylmethyl)pyrrolidine-2-carboxylate 1-Carbamoyl-1-methyl-1-phenylmethyl 124–125 -43.6 (c 0.800, CHCl₃) 60%
Methyl (2S)-1-(1-(n-butylcarbamoyl)-1,1-diphenylmethyl)pyrrolidine-2-carboxylate 1-(n-Butylcarbamoyl)-1,1-diphenylmethyl Oil -39.6 (c 0.833, CHCl₃) 2%
Methyl (2S)-1-(4-sulfonylphenyl)pyrrolidine-2-carboxylate (13c) 4-Sulfonylphenyl with aminopropionamido side chain 155.3–157.6 N/A 65.6%
CA-074 Me Complex substituents (propylcarbamoyl oxirane derivatives) N/A N/A N/A
Key Observations:

Substituent Effects on Yield : Bulky substituents, such as diphenylmethyl groups (e.g., in ), drastically reduce synthetic yields (2%) due to steric hindrance during cyclization or coupling steps. In contrast, smaller groups like carbamoyl-methyl-phenyl () achieve higher yields (60%).

Optical Activity : The S-configuration at the pyrrolidine 2-position is consistent across analogs, but stereochemical variations at other positions (e.g., 1R in ) influence optical rotation values significantly.

Physical State : Compounds with aromatic or rigid substituents (e.g., ) tend to crystallize as powders, while aliphatic or flexible groups (e.g., ) result in oily products.

Q & A

Q. What are the common synthetic routes for preparing Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving chiral precursors like L-proline derivatives. For example, details analogous syntheses where substituents (e.g., tert-butylcarbamoyl groups) are introduced via Ugi reactions, yielding products with 8–41% efficiency. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps.
  • Catalysts : Acidic conditions (e.g., HCl) promote esterification and cyclization.
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce enantiomeric purity .

Q. How can the enantiomeric purity of this compound be validated experimentally?

Chiral HPLC coupled with polarimetric detection is the gold standard. For instance, reports using reversed-phase C18 columns with methanol/water gradients to resolve diastereomers. Retention time discrepancies >1.5 minutes indicate high enantiomeric excess (>98%). Confirmatory NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-) can detect splitting patterns from chiral centers .

Q. What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?

  • NMR : 1H^{1}\text{H}-NMR signals at δ 3.6–3.8 ppm confirm methoxy groups, while pyrrolidine protons appear as multiplet clusters (δ 1.5–2.5 ppm). 13C^{13}\text{C}-NMR peaks near δ 170–175 ppm verify ester carbonyls .
  • IR : Strong absorbance at ~1740 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester) are diagnostic .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is essential. highlights the use of SHELX for small-molecule refinement, where anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) validate the (2S) configuration. Data-to-parameter ratios >10:1 ensure reliability (e.g., R factor = 0.042 in ) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

and suggest:

  • Protecting groups : tert-Butyloxycarbonyl (Boc) or Fmoc groups prevent undesired side reactions during amine functionalization.
  • Microwave-assisted synthesis : Reduces reaction time for steps like reductive amination (e.g., NaBH4_4 in ethanol at 80°C for 2 hours vs. 16 hours conventionally) .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) improves separation of polar intermediates .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or stability?

Density Functional Theory (DFT) calculations can model:

  • Transition states : For stereoselective steps (e.g., nucleophilic attack on carbonyls), predicting activation energies to optimize conditions.
  • Tautomer stability : The keto-enol equilibrium of the 2-methoxy-2-oxoethyl group influences reactivity in coupling reactions.
  • Solvent effects : COSMO-RS simulations predict solvation free energies, guiding solvent selection for crystallization .

Q. What analytical challenges arise when characterizing degradation products, and how are they addressed?

and highlight LC-MS/MS for identifying hydrolyzed byproducts (e.g., free pyrrolidine carboxylic acids). Key considerations:

  • Ion suppression : Use of deuterated internal standards (e.g., D5_5-methanol) improves quantification accuracy.
  • Fragmentation patterns : MS2^2 spectra at m/z 129 (protonated pyrrolidine fragment) confirm structural integrity .

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